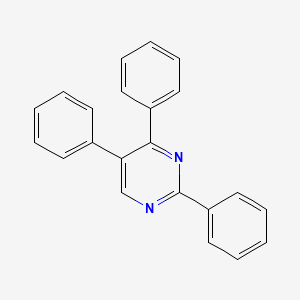

2,4,5-Triphenylpyrimidine

説明

2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with phenyl groups at the 2-, 4-, and 5-positions. Pyrimidines with aryl substituents are of significant interest due to their electronic properties, steric effects, and applications in pharmaceuticals and materials science.

特性

CAS番号 |

37428-97-0 |

|---|---|

分子式 |

C22H16N2 |

分子量 |

308.4 g/mol |

IUPAC名 |

2,4,5-triphenylpyrimidine |

InChI |

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H |

InChIキー |

BJGMPOWDHZXEIT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .

Industrial Production Methods: While specific industrial production methods for 2,4,5-Triphenylpyrimidine are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .

化学反応の分析

Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:

Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.

Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .

科学的研究の応用

2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is utilized in the development of materials for organic electronics and nonlinear optical materials

作用機序

The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .

類似化合物との比較

Key Observations :

- Synthetic Efficiency: The three-component reaction in achieves a higher yield (86%) than the ethanol-reflux method in (50%), highlighting the role of catalysts like trimethylchlorosilane in optimizing efficiency.

- Ring Systems : Fused pyrimido-pyrimidines (e.g., ) exhibit rigid geometries, whereas simpler pyrimidines (hypothesized for 2,4,5-Triphenylpyrimidine) allow greater conformational flexibility.

Pharmacological and Physicochemical Properties

- Thermal Stability: The high melting point (270–272°C) of 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one suggests strong intermolecular interactions, a trait likely shared by 2,4,5-Triphenylpyrimidine due to its aromatic substituents.

- In contrast, 2,4,5-Triphenylpyrimidine’s lack of polar substituents may limit solubility but enhance membrane permeability.

- Spectroscopic Data : Compounds like 2-Hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine are characterized via NMR and IR, with hydrazinyl groups offering reactive sites for further functionalization—a feature absent in fully substituted triphenylpyrimidines.

Electronic and Steric Considerations

- Phenyl vs. For example, the thiophene-containing compound in may exhibit distinct charge-transfer properties.

- Steric Hindrance : 2,4,5-Triphenylpyrimidine’s substitution pattern likely creates significant steric bulk, possibly limiting regioselectivity in further reactions. This contrasts with less-substituted analogs like 2,4,5-trimethoxycinnamic acid , where methoxy groups offer smaller steric profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。